1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione
Description
1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione is a synthetic β-diketone derivative characterized by two 3,4-dimethoxyphenyl substituents at the 1- and 3-positions of the propane backbone and a methyl group at the 2-position. This compound belongs to the curcuminoid family, which is structurally defined by a conjugated β-diketone core linked to aromatic groups.
Properties
IUPAC Name |
1,3-bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-12(19(21)13-6-8-15(23-2)17(10-13)25-4)20(22)14-7-9-16(24-3)18(11-14)26-5/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAUUUDSJCPUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210078 | |
| Record name | 1,3-Bis(3,4-dimethoxyphenyl)-2-methyl-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-36-3 | |
| Record name | 1,3-Bis(3,4-dimethoxyphenyl)-2-methyl-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(3,4-dimethoxyphenyl)-2-methyl-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen Condensation: A Foundational Approach
Claisen condensation, a cornerstone in diketone synthesis, involves the base-catalyzed reaction between a ketone and an ester to form a β-keto ester or diketone. For 1,3-bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione, this method requires 3,4-dimethoxyacetophenone and a methyl-substituted ester derivative. In a representative protocol, sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the ketone to generate an enolate, which subsequently attacks the ester carbonyl. For instance, the synthesis of 1-(4-(tert-butyl)phenyl)-3-(4-(3-hydroxypropoxy)phenyl)propane-1,3-dione (12b) utilized NaH (3 equiv) in THF to mediate the reaction between 4-(3-hydroxypropoxy)acetophenone and methyl 4-(tert-butyl)benzoate, yielding a novel diketone after 24 hours.
The central methyl group in the target compound likely originates from the α-carbon of the ketone precursor. For example, 3,4-dimethoxyacetophenone (Ar-C(=O)-CH3) provides the methyl moiety at the C2 position upon enolate formation. This aligns with the synthesis of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione, where the methyl group from acetophenone is retained in the final product.
Base and Solvent Selection
The choice of base and solvent critically influences reaction efficiency. Sodium hydride in THF predominates in diketone syntheses due to its strong deprotonating capacity and compatibility with moisture-sensitive intermediates. In contrast, potassium hydroxide (KOH) in polar aprotic solvents like dimethylformamide (DMF) has been employed for 1,5-diketones, albeit with moderate yields (e.g., 40% for 1,5-diphenylpentane-1,5-dione). For methoxy-substituted substrates, NaH/THF is preferable, as evidenced by the synthesis of 1-(4-(3-hydroxypropoxy)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione (10c), which achieved isolation despite competing side reactions.
Reaction Optimization
-
Stoichiometry : A 3:1 molar ratio of NaH to ketone ensures complete enolate formation.
-
Temperature : Room-temperature reactions (20–25°C) minimize decomposition of methoxy groups.
-
Workup : Ethyl acetate extraction and brine washing effectively isolate the crude product, though chromatography is often necessary for purification.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra provide definitive evidence of diketone formation. The enolic proton in 1,3-diketones typically resonates as a singlet near δ 6.7–6.8 ppm, as observed in 1-(4-chlorophenyl)-3-(4-(3-hydroxypropoxy)phenyl)propane-1,3-dione (δ 6.74 ppm). For the target compound, analogous shifts are anticipated for the enolic proton and methoxy groups (δ ~3.8 ppm). Carbonyl carbons appear deshielded at δ 184–186 ppm, consistent with diketones.
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms molecular ion peaks and isotopic patterns. For example, 1-(4-(tert-butyl)phenyl)-3-(4-(3-hydroxypropoxy)phenyl)propane-1,3-dione exhibited a [M + Na]+ ion at m/z 419.1234 (calc. 419.1229). The target compound’s expected [M + Na]+ ion at m/z 429.1302 (C23H24O6Na) would validate successful synthesis.
Challenges in Methoxy-Substituted Diketone Synthesis
Steric and Electronic Effects
Methoxy groups at the 3- and 4-positions introduce steric hindrance and electron-donating effects, slowing enolate formation and ester activation. The synthesis of 1-(4-(3-hydroxypropoxy)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione (10c) required extended reaction times (overnight stirring) and excess methyl 4-methoxybenzoate (2 equiv) to overcome these challenges.
Competing Side Reactions
-
Enol Ether Formation : Methoxy groups may participate in unintended etherification under basic conditions.
-
Over-Condensation : Excess base or prolonged reaction times can lead to oligomerization.
Comparative Analysis of Diketone Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry
1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a useful intermediate in organic synthesis.
Biology
Research has indicated that this compound may exhibit potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth.
Medicine
The compound is being explored for its therapeutic potential in drug development. Its interaction with molecular targets can modulate biological pathways, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable its use in formulating advanced materials with specific functionalities.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, highlighting its potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and core modifications, which critically impact physicochemical properties and bioactivity. Key comparisons include:
| Compound Name | Substituents | Core Structure | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 3,4-dimethoxyphenyl, 2-methyl | β-diketone | ~342.3* | Enhanced metabolic stability via methyl group; electron-rich aryl moieties |
| Curcumin | 4-hydroxy-3-methoxyphenyl | β-diketone | 368.38 | Natural DNMT1 inhibitor; rapid metabolism due to phenolic hydroxyl groups |
| TMC (1,7-bis(3,4-dimethoxyphenyl)-...) | 3,4-dimethoxyphenyl, 4,4-dimethyl | Heptadienedione | ~466.5* | Blocked metabolic sites (C4 methylene); similar DNMT1 inhibition to curcumin |
| 1,3-Bis(4-bromophenyl)-2-propanone | 4-bromophenyl | β-diketone | 366.07 | Bromine substituents (electron-withdrawing); higher logP vs. methoxy analogs |
| 1,3-Bis(2,4-dichlorophenyl)-...dione | 2,4-dichlorophenyl | β-diketone | 362.03 | Chlorine substituents increase electrophilicity; potential toxicity concerns |
| 1,3-Bis(2-methoxyphenyl)-...dione | 2-methoxyphenyl | β-diketone | 284.31 | Ortho-methoxy groups induce steric hindrance; reduced solubility vs. para-substituted analogs |
*Calculated based on molecular formulas.
Pharmacological Activity
- DNMT1 Inhibition: Curcumin and its analogs (e.g., TMC, DMCHC) exhibit potent DNMT1 inhibition via the β-diketone pharmacophore. The target compound’s 3,4-dimethoxy groups may enhance binding affinity compared to curcumin’s phenolic hydroxyls, which are prone to glucuronidation .
- Metabolic Stability: The methyl group in the target compound likely reduces susceptibility to metabolic degradation at the C4 position, a common issue in curcuminoids. TMC and DMCHC, which incorporate cyclohexyl or dimethyl groups, show improved stability over curcumin .
Physicochemical Properties
- Solubility and logP : Methoxy groups increase hydrophilicity compared to halogenated analogs (e.g., bromophenyl or dichlorophenyl derivatives). However, ortho-substituted methoxy groups (e.g., 2-methoxyphenyl) may reduce solubility due to steric effects .
- Acidity: The β-diketone core’s acidity is influenced by substituents.
Biological Activity
1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione (CAS No. 832739-36-3) is an organic compound characterized by its unique structural properties and potential biological applications. This compound features two 3,4-dimethoxyphenyl groups attached to a central 2-methylpropane-1,3-dione backbone. Its synthesis typically involves a Claisen-Schmidt condensation reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base like sodium hydroxide.
The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate enzyme activity and receptor interactions, which can lead to significant biological effects such as:
- Anticancer Activity : The compound has been investigated for its potential to inhibit enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains.
Biological Activity Data
Recent studies have focused on the biological activities associated with this compound. Below is a summary of findings from various research efforts:
Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various compounds similar to this compound, it was found that derivatives exhibited potent antibacterial effects against S. aureus and antifungal activity against C. albicans. The minimum inhibitory concentration (MIC) values ranged significantly depending on the specific derivative tested .
Study 2: Anticancer Mechanism
Research focusing on the anticancer properties indicated that the compound could inhibit specific pathways involved in cancer cell growth. The mechanism appears to involve the modulation of signaling pathways that regulate cell cycle progression and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in terms of biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | Moderate antibacterial activity | Lacks significant antifungal properties |
| 1,3-Dioxolanes | Broad spectrum antibacterial/antifungal | Known for diverse biological activities |
Q & A
Q. What are the optimal solvent systems for synthesizing 1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione, and how do solvent polarity and temperature influence yield?
Methodological Answer: The synthesis of diketones like this compound typically involves Claisen condensation or oxidation of diols. Polar aprotic solvents (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)) are preferred due to their ability to stabilize intermediates. For example, in analogous methoxyphenylpropane-diol syntheses, DMF at 80–100°C improved yields by 20–30% compared to ethanol . Solvent polarity should match the reaction mechanism: non-polar solvents may hinder enolate formation, while highly polar solvents could destabilize intermediates. Temperature optimization (via gradient trials) is critical, as excessive heat may degrade methoxy groups .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., 1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol, δ 3.8 ppm for methoxy protons) . Integration ratios should align with the 3,4-dimethoxy substitution pattern.
- IR : Look for strong C=O stretches near 1700 cm⁻¹ and aromatic C-O stretches at 1250–1050 cm⁻¹ .
- Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI-derived spectra) .
Q. What preliminary assays are recommended to assess the biological activity of this compound?
Methodological Answer:
- Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ determination) .
- Enzyme Inhibition : Screen against acetylcholinesterase or tyrosinase using spectrophotometric methods, referencing protocols for analogous methoxyphenyl-diones .
- Cytotoxicity : Conduct MTT assays on human cell lines (e.g., HEK-293), noting IC₅₀ values and comparing to controls like doxorubicin .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in experimental data about the compound’s tautomeric stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate the energy difference between enol and keto tautomers using Gaussian09 at the B3LYP/6-31G(d) level. Compare H-bonding patterns in optimized geometries .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify the dominant tautomer in binding. For example, if the enol form shows higher binding affinity to acetylcholinesterase (ΔG = -8.5 kcal/mol vs. -6.2 kcal/mol for keto), it may explain bioactivity discrepancies .
Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices (e.g., plant extracts)?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (methanol/water gradient) and UV detection at 280 nm (λmax for methoxyaryl groups) .
- Mass Spectrometry : Employ high-resolution LC-MS (ESI+) to distinguish the compound (theoretical [M+H]<sup>+</sup> = 385.13) from co-eluting phenolics.
- Sample Cleanup : Solid-phase extraction (SPE) with Oasis HLB cartridges reduces matrix effects by 70–80% .
Q. How can crystallographic data address ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethyl acetate/hexane (1:3). Resolve bond angles and torsional strain (e.g., C=O···O=C dihedral angles) to confirm planarity .
- Comparative Analysis : Overlay experimental structures with DFT-optimized models (RMSD < 0.1 Å validates computational accuracy) .
Data Analysis and Theoretical Frameworks
Q. How do electron-donating methoxy groups influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Hammett Analysis : Plot log(k) vs. σpara for reactions with amines. The 3,4-dimethoxy substitution (σpara = -0.27) increases electron density at the carbonyl, accelerating substitution by 40% compared to unsubstituted analogs .
- Kinetic Isotope Effects (KIE) : Use deuterated solvents to confirm rate-determining steps (e.g., KIE ~1.0 suggests acyl-oxygen cleavage) .
Q. What statistical approaches reconcile discrepancies in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Pool IC₅₀ values from multiple studies (n ≥ 5) using random-effects models. Adjust for variables like cell line heterogeneity and assay protocols .
- Principal Component Analysis (PCA) : Reduce dimensionality of bioactivity datasets (e.g., cytotoxicity, enzyme inhibition) to identify outlier conditions .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Calculated LogP (PubChem) | 3.12 | |
| Tautomer Energy Difference | Keto favored by 2.3 kcal/mol (DFT) | |
| HPLC Retention Time | 12.7 min (70% methanol) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
